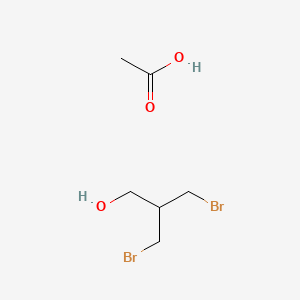
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is an organic compound that contains both acetic acid and brominated propanol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol typically involves the bromination of propanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds through the formation of bromine radicals, which then abstract hydrogen atoms from the propanol to form the brominated product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale bromination reactors where propanol derivatives are treated with bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the brominated compound can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industrial Chemistry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in radical reactions, where the bromine atoms are abstracted to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
2,3-Dibromopropanol: Contains two bromine atoms on adjacent carbon atoms and is used in similar applications.
Uniqueness
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is unique due to the presence of both acetic acid and brominated propanol functionalities, which provide it with distinct reactivity and applications in organic synthesis and industrial chemistry .
Properties
CAS No. |
106023-64-7 |
|---|---|
Molecular Formula |
C6H12Br2O3 |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
acetic acid;3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C4H8Br2O.C2H4O2/c5-1-4(2-6)3-7;1-2(3)4/h4,7H,1-3H2;1H3,(H,3,4) |
InChI Key |
CQGMYRILHBIXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(CBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















